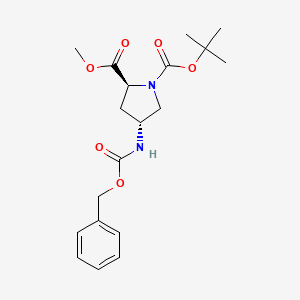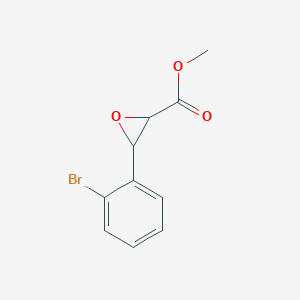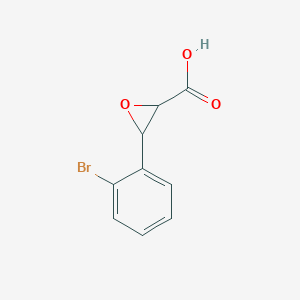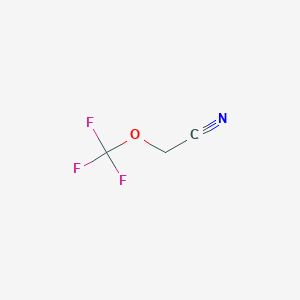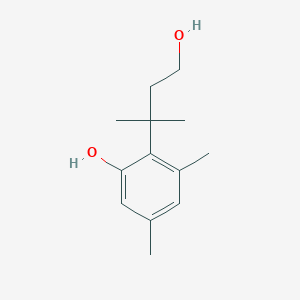
2-(4-羟基-2-甲基丁烷-2-基)-3,5-二甲基苯酚
描述
2-(4-Hydroxy-2-methylbutan-2-yl)-3,5-dimethylphenol, also known as Trolox, is a water-soluble analog of vitamin E. It is widely used in scientific research for its antioxidant properties and its ability to protect cells from oxidative stress. In
科学研究应用
紫外光吸收和 I 期代谢
2-(4-羟基-2-甲基丁烷-2-基)-3,5-二甲基苯酚(也称为 UV 328)广泛用作塑料和聚合物材料中的紫外线吸收剂。Denghel、Leibold 和 Göen (2019) 的一项研究使用人肝微粒体检查了 UV 328 的氧化 I 期代谢。他们鉴定了表明苯酚部分烷基侧链氧化潜力的几种代谢物,但没有观察到苯并三唑部分的转化 (Denghel、Leibold 和 Göen,2019).
化学中的合成和表征
在合成化学领域,该化合物已被探索用于各种目的。Büyükkıdan 和 Özer (2013) 从 3,4-二甲基苯酚合成了新型酚类曼尼希碱,用于制备具有不同几何形状的金属配合物 (Büyükkıdan 和 Özer,2013)。Lvov 等人 (2017) 的另一项研究描述了相关化合物向光致变二芳乙烯的化学转化,展示了其作为光活性化合物前体的潜在用途 (Lvov 等人,2017).
在晶体生长和设计中的应用
Nath 和 Baruah (2012) 研究了一种含咪唑的双酚衍生物作为阴离子的多功能主体的潜力,说明了其在晶体生长和设计中的用途。他们的工作提供了对这些化合物在与各种酸形成盐时的结构特征的见解 (Nath 和 Baruah,2012).
作用机制
Target of Action
Similar compounds have been used in the preparation of drug candidates containing hindered amine motifs .
Mode of Action
It’s known that hindered amines can interact with various biological targets, leading to different biochemical reactions .
Biochemical Pathways
Similar compounds have been explored as candidates for extracellular signal-regulated kinases 1/2 (erk1/2) having antineoplastic activity .
Pharmacokinetics
The compound’s storage temperature is between 2-8°c , which might suggest its stability under certain conditions.
Result of Action
Similar compounds have been used in the preparation of drug candidates containing hindered amine motifs , suggesting potential therapeutic applications.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s storage temperature is between 2-8°C , suggesting that temperature could be a key environmental factor affecting its stability.
属性
IUPAC Name |
2-(4-hydroxy-2-methylbutan-2-yl)-3,5-dimethylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-9-7-10(2)12(11(15)8-9)13(3,4)5-6-14/h7-8,14-15H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXWXORBQGXYPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C(C)(C)CCO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxy-2-methylbutan-2-yl)-3,5-dimethylphenol | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



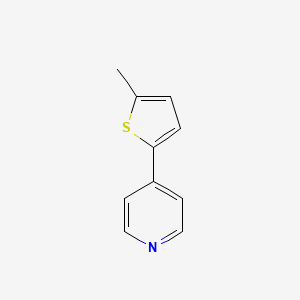
![(R)-(+)-7-Bis(3,5-di-t-butylphenyl)phosphino-7'-[(4-t-butylpyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane](/img/structure/B3097041.png)
![trilithium;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate](/img/structure/B3097045.png)
![Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3097060.png)
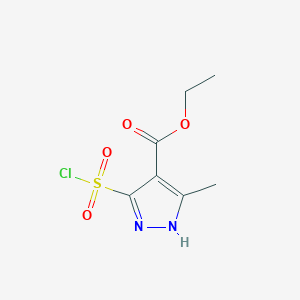
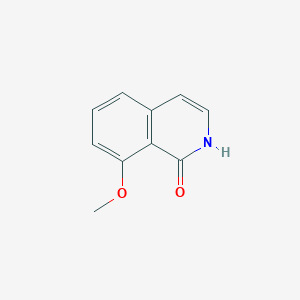
![[1-(3-Aminopropyl)piperidin-4-yl]methanol](/img/structure/B3097100.png)
![(S)-tert-Butyl 1-(chloromethyl)-5-hydroxy-1H-benzo[e]indole-3(2H)-carboxylate](/img/structure/B3097109.png)
